Afoxolaner - 1093861-60-9

Afoxolaner

Catalog Number: EVT-252951
CAS Number: 1093861-60-9
Molecular Formula: C26H17ClF9N3O3
Molecular Weight: 625.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afoxolaner is an insecticide and acaricide compound belonging to the isoxazoline class. [] It acts as a potent ectoparasiticide against fleas and ticks in dogs. [] Afoxolaner exists as a racemic mixture, with esafoxolaner being the more potent (S)-enantiomer. [] Scientific research has focused on understanding its mode of action, efficacy against various parasites, and potential as a vector control agent.

Esafoxolaner

Compound Description: Esafoxolaner is the purified (S)-enantiomer of Afoxolaner. It is an insecticide and acaricide belonging to the isoxazoline class. [] Esafoxolaner is characterized by a favorable safety profile and prolonged effectiveness against fleas and ticks. It demonstrates rapid absorption through topical application, achieving plasma concentrations sufficient for rapid onset and sustained activity against ectoparasites. []

Relevance: Esafoxolaner is directly related to Afoxolaner as it is its purified enantiomer. Esafoxolaner has been shown to be substantially more potent than the racemic Afoxolaner against D. variabilis infestations in dogs. []

Fluralaner

Compound Description: Fluralaner is an insecticide and acaricide of the isoxazoline class. Like Afoxolaner, it acts on insect and acarine GABA-gated chloride channels. [, ] Fluralaner is available in a chewable tablet formulation for dogs, providing long-lasting protection against fleas and ticks. [, ]

Relevance: Fluralaner is structurally related to Afoxolaner, and both compounds belong to the isoxazoline class and share a similar mechanism of action, targeting GABA-gated chloride channels in parasites. [, ] There is a potential for cross-resistance between these compounds due to their similar mode of action, but this has not been extensively studied. [] Fluralaner, like Afoxolaner, has also demonstrated efficacy against demodicosis. []

Milbemycin Oxime

Compound Description: Milbemycin oxime is a macrocyclic lactone with a broad spectrum of activity against nematodes and some mites. [] It is often combined with other parasiticides, including Afoxolaner, to broaden the spectrum of activity. [, , ]

Relevance: While not structurally related to Afoxolaner, Milbemycin oxime is often formulated in combination with Afoxolaner (NexGard Spectra®) to provide comprehensive endectoparasitic control. [, , ] This combination provides activity against a wider range of parasites, including those targeted by Afoxolaner (fleas, ticks) and those targeted by Milbemycin oxime (heartworms, intestinal worms). [, ]

Ivermectin

Compound Description: Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin family of macrocyclic lactones. It is effective against a wide range of internal and external parasites. [, , ]

Relevance: Ivermectin is mentioned as a traditional treatment option for various parasitic infestations, including canine screw-worm myiasis [] and scabies in pigs. [] While it shares some spectrum overlap with Afoxolaner, Afoxolaner's efficacy against certain mites, like Sarcoptes scabiei in pigs, has been suggested as superior to Ivermectin. [] This difference in efficacy could be attributed to their distinct mechanisms of action and pharmacokinetic properties.

Spinosad

Compound Description: Spinosad is a natural insecticide derived from the bacterium Saccharopolyspora spinosa. It acts on nicotinic acetylcholine receptors and GABA receptors in insects, leading to neuronal excitation and death. []

Overview

Afoxolaner is a novel compound classified under the isoxazoline class of chemicals, primarily recognized for its potent antiparasitic properties. It is predominantly utilized in veterinary medicine for the treatment of various ectoparasitic infestations in animals, particularly in dogs and cats. The compound works by selectively targeting specific receptors in the nervous systems of parasites, leading to paralysis and death.

Source

Afoxolaner was developed by researchers at DuPont Crop Protection and has been commercialized under various brand names for veterinary applications. Its synthesis and formulation have undergone extensive research to optimize its efficacy and safety for animal use .

Classification

Afoxolaner is classified as an isoxazoline, a group of compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms. This classification is crucial as it defines its mechanism of action and its interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of afoxolaner involves several key steps, primarily through the formation of isoxazoline derivatives. The process typically begins with the reaction of suitable starting materials under controlled conditions to ensure high yields and purity.

  1. Starting Materials: The synthesis often utilizes substituted benzylamine derivatives and appropriate electrophiles.
  2. Cyclization: The formation of the isoxazoline ring occurs through cyclization reactions, often facilitated by acid catalysts or heat.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the desired product .

Technical Details

The technical aspects of afoxolaner synthesis can include:

  • Use of solvents like dichloromethane or acetonitrile during reactions.
  • Monitoring reaction progress via thin-layer chromatography.
  • Employing high-performance liquid chromatography for final product analysis .
Molecular Structure Analysis

Structure

Afoxolaner has a complex molecular structure characterized by the following features:

  • A five-membered isoxazoline ring.
  • Multiple aromatic rings that contribute to its pharmacological properties.

Data

The molecular formula of afoxolaner is C19H18ClF3N4OC_{19}H_{18}ClF_{3}N_{4}O, with a molecular weight of approximately 399.82 g/mol. The structural representation reveals functional groups that are essential for its biological activity .

Chemical Reactions Analysis

Reactions

Afoxolaner participates in various chemical reactions typical for isoxazolines, including:

  • Nucleophilic substitutions: Reaction with nucleophiles can lead to modifications that enhance its efficacy or alter its pharmacokinetic properties.
  • Hydrolysis: Under certain conditions, afoxolaner may hydrolyze, affecting its stability and effectiveness.

Technical Details

The reactivity of afoxolaner can be influenced by factors such as pH, temperature, and the presence of other chemical species in formulations, which must be carefully controlled during manufacturing processes to ensure product integrity .

Mechanism of Action

Process

The mechanism of action of afoxolaner involves:

  1. Binding to GABA-gated chloride channels: Afoxolaner selectively binds to these channels in arthropod nervous systems.
  2. Inhibition of neurotransmission: This binding disrupts normal neuronal signaling, leading to paralysis and death of the parasite.

Data

Studies indicate that afoxolaner exhibits high selectivity for arthropod receptors over mammalian ones, minimizing potential toxicity in treated animals while effectively controlling parasitic populations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Afoxolaner typically appears as a white to off-white crystalline solid.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Afoxolaner is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 100-110 °C, which can influence formulation strategies .

Relevant data from studies indicate that the compound maintains its efficacy across various environmental conditions, making it suitable for diverse applications in veterinary medicine.

Applications

Scientific Uses

Afoxolaner is primarily used in veterinary medicine as an ectoparasiticide. Its applications include:

  • Treatment of fleas and ticks in dogs and cats.
  • Prevention of heartworm disease through its action on vector control.
  • Research into new formulations that enhance delivery methods or reduce side effects.

Additionally, ongoing studies explore potential uses in other animal species and broader applications within agricultural pest management due to its selective action against arthropods .

Discovery and Development of Afoxolaner as a Novel Isoxazoline Compound

Historical Context and Rationale for Isoxazoline-Class Insecticide Development

The emergence of widespread resistance to conventional insecticides (e.g., organophosphates, pyrethroids, and cyclodienes) in arthropod pests created an urgent need for novel modes of action. Cyclodiene resistance, mediated by the A302S mutation in GABA-gated chloride channels (GABACls), rendered many legacy compounds ineffective against fleas (Ctenocephalides felis) and ticks (Dermacentor variabilis) [1] [4]. This resistance mechanism compromised neuronal hyperpolarization in pests, highlighting the necessity for compounds targeting alternative binding sites on ionotropic receptors. Isoxazolines emerged as a chemotype addressing this gap due to their unique interaction with invertebrate GABA receptors and glutamate-gated chloride channels (GluCls), which are absent in mammals [4] [10]. Early structure-activity relationship (SAR) studies revealed that isoxazolines exhibited potent antagonism against both wild-type and resistant GABACls, positioning them as next-generation ectoparasiticides [1] [10]. The discovery program for afoxolaner prioritized oral bioavailability in companion animals, prolonged plasma half-life for sustained efficacy, and nanomolar potency against ectoparasites—attributes lacking in many contemporary agrochemicals [4] [10].

Table 1: Key Milestones in Isoxazoline Insecticide Development

YearMilestoneSignificance
2010Identification of lead isoxazoline scaffoldDemonstrated >90% flea mortality at 0.3 µg/mL in blood-feeding assays
2014Afoxolaner regulatory approval (NexGard®)First oral isoxazoline providing >95% efficacy against fleas/ticks for 30 days
2016Commercialization of sarolanerValidated isoxazoline scaffold’s adaptability via spiroazetidine modification
2022Quinazolinone-isoxazoline hybrids synthesizedExpanded SAR for cross-resistance mitigation (e.g., A302S mutation)

Synthesis and Structural Optimization of Afoxolaner

Afoxolaner (molecular formula: C₂₆H₁₇ClF₆N₂O₃) was engineered through systematic optimization of the isoxazoline core to enhance acaricidal potency and pharmacokinetic properties. Initial synthetic routes yielded racemic afoxolaner, but enantiomeric separation confirmed the (S)-enantiomer as the bioactive form, exhibiting 50-fold greater potency against GABA receptors than its (R)-counterpart [2] [5]. Critical refinements included:

  • Chiral Synthesis: Introduction of a chiral center via asymmetric catalysis to isolate (S)-afoxolaner, minimizing dose requirements and off-target effects [2].
  • Crystalline Form Stabilization: Patent WO 2018/187623 detailed methods for generating stable crystalline forms of (S)-afoxolaner, enhancing thermal stability (>150°C melting point) and shelf-life. X-ray diffraction confirmed a monoclinic P2₁ space group with cell parameters a=14.2 Å, b=6.5 Å, c=18.9 Å, and β=90° [2].
  • Impurity Reduction: Reversed-phase HPLC protocols achieved >99.5% purity by eliminating residual intermediates like 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a synthetic precursor [2] [3].
  • Solubility Enhancement: Lipophilic substituents (e.g., trifluoromethylphenyl groups) balanced log P values at 4.2, optimizing membrane permeability while maintaining aqueous solubility (0.02 mg/mL at pH 7) for oral absorption [4] [5].

Table 2: Structural Features of Afoxolaner Versus Analogous Isoxazolines

Structural FeatureAfoxolanerSarolanerEsafoxolaner
Core HeterocycleIsoxazolineIsoxazoline + spiroazetidinePurified (S)-afoxolaner
Key MoietiesTrifluoromethylphenylSulfoneIdentical to afoxolaner
Bioavailability85% (oral)>85% (oral)47.2% (topical)
Potency (GABA IC₅₀)0.7 nM0.5 nMComparable to afoxolaner

Target Identification and Validation in Arthropod Neurophysiology

Afoxolaner’s mechanism centers on irreversible antagonism of ligand-gated chloride channels, specifically GABAₐ and GluCl receptors in arthropods. Electrophysiological assays using Xenopus oocytes expressing C. felis RDL (resistance-to-dieldrin) subunits demonstrated:

  • Nanomolar Potency: Afoxolaner blocked GABA-elicited currents with an IC₅₀ of 0.7 nM against wild-type (CfRDL-A285) and mutant (CfRDL-S285) channels, confirming efficacy against cyclodiene-resistant pests [1] [4].
  • Binding Site Differentiation: Comparative Drosophila toxicity studies showed no cross-resistance with dieldrin (a cyclodiene), indicating a distinct binding epitope. Molecular docking simulations localized afoxolaner’s interaction to transmembrane helix M3 of GABACls, sterically distinct from the A302S mutation site in M2 [1] [10].
  • Neuroexcitatory Effects: Prolonged channel inhibition induced depolarization-dependent hyperexcitation in fleas and ticks, causing paralysis and death within 6–12 hours post-exposure. In vitro blood-feeding assays against C. felis yielded an LC₈₀ of 0.3 µg/mL, surpassing fipronil (LC₈₀=1.2 µg/mL) [4] [9].
  • Glutamate Receptor Activity: Additional inhibition of GluCls contributed to acaricidal effects, particularly in ixodid ticks, though with lower affinity (IC₅₀=15 nM) [10].

Table 3: Neurophysiological Targets of Afoxolaner in Ectoparasites

Target ReceptorArthropod SpeciesAssay SystemPotency (IC₅₀/LC₅₀)Resistance Mitigation
GABA-gated Cl⁻C. felis (flea)Xenopus oocyte RDL0.7 nMEffective against A302S
Glutamate-gated Cl⁻Ixodes ricinus (tick)Neuronal patch-clamp15 nMNot applicable
GABA-gated Cl⁻D. variabilis (tick)Membrane feeding assay0.1 µg/mL (blood conc.)>99% efficacy at 0.2 µg/mL

Afoxolaner’s target validation underscores its orthogonal mechanism relative to legacy neurotoxicants, exploiting conserved ion channel vulnerabilities while circumventing prevalent resistance mutations. This defined pharmacologic niche cemented isoxazolines as a cornerstone class in veterinary parasitology [1] [4] [10].

Properties

CAS Number

1093861-60-9

Product Name

Afoxolaner

IUPAC Name

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide

Molecular Formula

C26H17ClF9N3O3

Molecular Weight

625.9 g/mol

InChI

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)

InChI Key

OXDDDHGGRFRLEE-UHFFFAOYSA-N

SMILES

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-(5-(3-chloro-5-(trifluoromethyl)-phenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl)-N-(2- oxo-2-((2,2,2-trifluoroethyl)amino)ethyl-1-naphthalenecarboxamide
afoxolane

Canonical SMILES

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.